Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate
Description
Properties
Molecular Formula |
C9H12F2O4 |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate |
InChI |
InChI=1S/C9H12F2O4/c1-3-15-9(14)6(5(2)12)4-7(13)8(10)11/h6,8H,3-4H2,1-2H3 |
InChI Key |
IBRLOIJSXVXVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C(F)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate can be synthesized through the reaction of ethyl acetoacetate with difluoroacetic anhydride under acidic conditions . The reaction typically involves the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of similar compounds often involves large-scale reactions in controlled environments to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and proteins. This interaction can inhibit or modify the activity of these biological molecules, leading to various effects.
Comparison with Similar Compounds
Ethyl 5,5-Difluoro-4-oxopentanoate
- Structure : Lacks the 2-acetyl group present in the target compound.
- Reactivity: Primarily used in acid-catalyzed cyclizations with amino alcohols to form tetrahydropyrrolo[2,1-b]oxazol-5-ones. The absence of the 2-acetyl group limits its ability to participate in annulation reactions requiring additional electrophilic sites .
- Applications : Focused on synthesizing Meyers’ lactam analogs for alkaloid derivatization .
Ethyl 4,4,5,5-Tetrafluoro-3-oxopentanoate (CAS: 133291-73-3)
- Structure : Features four fluorine atoms (positions 4,4,5,5) and a 3-oxo group instead of 4-oxo.
- Physicochemical Properties : Molecular formula C₇H₈F₄O₃ , molar mass 216.13 g/mol .
- Reactivity: The additional fluorine atoms increase steric and electronic hindrance, reducing compatibility with nucleophiles like amino alcohols. This compound is less frequently employed in multicomponent cyclizations due to lower yields in annulation reactions compared to difluoro analogs .
Ethyl 2-(2,2-Difluoroacetyl)-5,5,5-Trifluoro-4-oxopentanoate (CAS: 2138277-66-2)
- Structure : Contains a 2,2-difluoroacetyl group and three fluorine atoms at the 5-position.
- Molecular Formula : C₉H₉F₅O₄ , molar mass 276.16 g/mol .
- Reactivity: The trifluoro and difluoroacetyl groups enhance electrophilicity, making this compound highly reactive in domino cyclizations. However, the increased fluorine content may complicate purification and scalability .
5-(4-Fluorophenyl)-5-oxopentanoic Acid (CAS: 149437-76-3)
- Structure : Aromatic fluorophenyl group at the 5-position with a carboxylic acid terminus.
- Applications : Primarily used in pharmaceutical intermediates due to its aromatic fluorination, which improves metabolic stability. Unlike the ethyl ester derivatives, this compound is less suited for annulation reactions but excels in Friedel-Crafts or conjugate addition pathways .
Data Table: Key Properties of Compared Compounds
Research Findings and Trends
Fluorination and Reactivity: The number and position of fluorine atoms critically influence reactivity. For example, 5,5-difluoro derivatives (e.g., this compound) exhibit balanced electrophilicity for cyclizations, while tetrafluoro analogs (e.g., Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate) are less efficient due to steric hindrance .
Biological Relevance: Fluorinated γ-lactams derived from these compounds show enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in fluoroorganic drug design .
Synthetic Limitations : Compounds with excessive fluorination (e.g., trifluoro or tetrafluoro groups) often require specialized equipment or harsh conditions, limiting their industrial application .
Biological Activity
Ethyl 2-acetyl-5,5-difluoro-4-oxopentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C10H12F2O4
- Molecular Weight : 234.20 g/mol
The compound features a difluorinated pentanoate structure, which is significant for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacological profiles.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, a study conducted on several human cancer cell lines reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM for this compound, indicating moderate potency against cancer cells.
Table 1: Cytotoxic Activity of this compound
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This process is mediated through the activation of caspases and the modulation of apoptotic proteins such as Bcl-2 and Bax. Studies utilizing flow cytometry have confirmed increased apoptotic cell populations following treatment with this compound.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary tests indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Several case studies have investigated the therapeutic potential of this compound in vivo. In one notable study involving tumor-bearing mice, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
